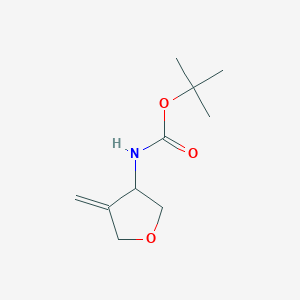

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-13-6-8(7)11-9(12)14-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDXHSYBYUORBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate: A Strategic Scaffold for Peptidomimetic Design

Executive Summary

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate . As a conformationally restricted

Structural Analysis & Physiochemical Properties

The molecule comprises a tetrahydrofuran (oxolane) core, a tert-butoxycarbonyl (Boc) protected amine, and an exocyclic methylene group. The oxolane ring introduces rigidity, reducing the entropic penalty upon binding to biological targets compared to acyclic analogs.

Physiochemical Profile[1]

-

IUPAC Name: tert-butyl N-(4-methylideneoxolan-3-yl)carbamate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 199.25 g/mol

-

Chirality: The C3 position is a stereocenter. The scaffold exists as (R)- or (S)- enantiomers.

-

Topological Polar Surface Area (TPSA): ~47.6 Ų (Predicted)[2]

-

LogP (Predicted): ~1.8 – 2.1 (Lipophilic enough for membrane permeability, soluble in organic solvents).

Conformational Bias

The exocyclic double bond at C4 flattens the ring slightly compared to the saturated analog, locking the C3-amine into a pseudo-equatorial or pseudo-axial orientation depending on the specific ring pucker. This constraint is valuable for mimicking

| Property | Value (Estimated) | Relevance |

| H-Bond Donors | 1 (Amide NH) | Key interaction point for receptor binding. |

| H-Bond Acceptors | 3 (Carbamate CO, Ether O) | Solvation and target engagement. |

| Rotatable Bonds | 2 (Boc group, C-N bond) | Low flexibility increases binding specificity. |

Synthetic Routes[4][5][6][7][8]

The synthesis of this scaffold typically proceeds via the functionalization of a 4-oxotetrahydrofuran precursor. The most robust method involves the oxidation of the corresponding alcohol followed by a Wittig olefination.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic strategy highlighting the key ketone intermediate.

Detailed Protocol: Wittig Olefination

This protocol describes the conversion of tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate to the target alkene.

Reagents:

-

Methyltriphenylphosphonium bromide (

) -

Potassium tert-butoxide (

) or NaHMDS -

Anhydrous Tetrahydrofuran (THF)

-

Inert Atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M). Cool to 0°C.

-

Base Addition: Add

(1.2 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorus ylide. Stir for 30–45 minutes at 0°C. -

Substrate Addition: Dissolve tert-butyl (4-oxotetrahydrofuran-3-yl)carbamate (1.0 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV active if the double bond conjugates, but here rely on stains).

-

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The product typically elutes as a white solid or colorless oil.

Scientific Rationale:

The use of a strong, bulky base like

Reactivity Profile & Functionalization

The utility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate lies in its "divergent" potential. The exocyclic alkene is electronically distinct from the protected amine, allowing for orthogonal modifications.

Divergent Synthesis Map

Figure 2: Functionalization pathways for the methylidene oxolane scaffold.

Key Transformations

-

Hydroboration-Oxidation: Reaction with

followed by oxidative workup yields the hydroxymethyl derivative. This is a crucial intermediate for accessing conformationally constrained analogs of serine or homoserine. -

Simmons-Smith Cyclopropanation: Treatment with

and -

Boc-Deprotection: Standard removal using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) yields the ammonium salt, ready for peptide coupling. Note: The exocyclic alkene is generally stable to these acidic conditions.

Applications in Medicinal Chemistry

Scaffold Hopping & Peptidomimetics

This molecule serves as a bioisostere for proline or

-

Protease Inhibitors: Constraining the "warhead" position to improve selectivity.

-

GPCR Ligands: Mimicking the turn regions of endogenous peptide ligands.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct vectors for growth (the amine and the alkene), this molecule is an ideal "fragment" starter. Libraries can be grown from the alkene via Heck coupling or cross-metathesis to probe hydrophobic pockets in target proteins.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere. The carbamate is stable, but the exocyclic alkene can be prone to slow oxidation or polymerization if exposed to heat and air for prolonged periods.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, and Methanol. Sparingly soluble in water.[3]

-

Safety: Handle in a fume hood. Avoid contact with skin and eyes.[3] As with many carbamates, potential sensitization should be considered.

References

-

Wittig Olefination Standards: Wittig, G., & Schöllkopf, U. (1960).[4] Methylenecyclohexane.[4][3][5] Organic Syntheses, 40, 66. Link

-

Tetrahydrofuran Scaffolds in Drug Design: Kang, S. U., et al. (2006). Synthesis and biological evaluation of 3-modified-4-amino-cyclic-GABA analogues. Bioorganic & Medicinal Chemistry Letters, 16(11), 2994-2999. Link

-

General Reactivity of Methyltriphenylphosphonium Bromide: PubChem Compound Summary for CID 74505. Link

-

Boc-Protection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

- 1. PubChemLite - Tert-butyl n-(4-methylideneoxolan-3-yl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. tert-Butyl (tetrahydrofuran-3-yl)carbamate | C9H17NO3 | CID 45091846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl ((tetrahydrofuran-2-yl)methyl)carbamate; CAS No.: 274901-68-7 [chemshuttle.com]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate, a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis and drug discovery. In the absence of extensive public literature on its direct quantitative solubility, this document establishes a predictive assessment of its behavior in a range of common organic solvents based on a first-principles analysis of its molecular structure. We dissect the contributions of the lipophilic tert-butoxycarbonyl (Boc) group, the polar carbamate linkage, and the moderately polar oxolane ring to its overall solubility profile. To empower researchers with the means to obtain precise, application-critical data, this guide further provides detailed, step-by-step experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. These methodologies, including the gold-standard shake-flask method and high-throughput nephelometry, are presented with a focus on the causal reasoning behind experimental design, ensuring robust and reliable data generation for process chemistry, formulation development, and preclinical studies.

Introduction: Understanding the Compound

tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate is a carbamate-protected amine featuring a substituted oxolane (tetrahydrofuran) ring. Its structure suggests its utility as a versatile building block in medicinal chemistry, where the oxolane scaffold is a common motif in biologically active molecules and the Boc-protecting group allows for controlled, sequential synthetic transformations.

-

Molecular Formula: C₁₀H₁₇NO₃[1]

-

Molecular Weight: 199.25 g/mol [1]

-

Structure: The molecule contains a nonpolar, sterically bulky tert-butyl group, a polar carbamate functional group capable of hydrogen bonding, a moderately polar cyclic ether (oxolane) ring, and a methylidene (exocyclic double bond) substituent.[1]

The solubility of such an intermediate is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. Poor solubility can lead to challenges in achieving desired reaction concentrations, complicate isolation and purification processes, and ultimately impact the efficiency and scalability of a synthetic route. Therefore, a thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug development.

Core Concepts: Predicting Solubility from Molecular Structure

The solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is dictated by the energetic balance between solute-solute interactions in the crystal lattice and solute-solvent interactions in solution. We can predict its general solubility behavior by examining its key functional groups.

-

tert-Butoxycarbonyl (Boc) Group: This large, nonpolar moiety is a primary driver of lipophilicity. It enhances solubility in nonpolar and moderately polar aprotic solvents by engaging in favorable van der Waals interactions. Its steric bulk can also disrupt the efficiency of crystal lattice packing, which may lower the energy barrier to dissolution.[2]

-

Carbamate Linkage (-NH-C(=O)-O-): This group introduces significant polarity. The N-H group acts as a hydrogen bond donor, while the two oxygen atoms are hydrogen bond acceptors. This functionality is expected to promote strong interactions with polar protic and polar aprotic solvents.[2][3]

-

Oxolane (Tetrahydrofuran) Ring: The ether oxygen atom in the oxolane ring is a hydrogen bond acceptor and imparts moderate polarity to the heterocyclic core. This feature contributes to solubility in a wide range of solvents, from weakly polar to polar.

-

Methylidene Group (=CH₂): The exocyclic double bond introduces some structural rigidity and contributes to the nonpolar surface area of the molecule.

Synthesis of Structural Insights: The molecule possesses a dualistic nature. The nonpolar Boc group and hydrocarbon backbone favor solubility in less polar solvents, while the carbamate and ether functionalities promote solubility in more polar environments. This suggests the compound will exhibit broad, but variable, solubility across the solvent spectrum, with optimal solubility likely found in solvents of intermediate polarity that can effectively solvate both the nonpolar and polar regions of the molecule.

Predicted Solubility Profile

The following table provides a qualitative, predictive summary of the solubility of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate. These predictions are derived from the structural analysis above and serve as a starting point for solvent screening.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Insoluble | While the Boc group provides lipophilicity, the polar carbamate and ether groups will have unfavorable interactions with highly nonpolar solvents, limiting solubility. |

| Weakly Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Moderate to High | These solvents effectively solvate the nonpolar regions while their dipole moments can interact favorably with the polar functionalities. DCM is often an excellent solvent for Boc-protected compounds. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | THF shares the same ether functional group as the compound's core, promoting "like-dissolves-like" interactions. Both solvents have a good balance of polarity to solvate the entire molecule effectively. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These highly polar solvents are excellent hydrogen bond acceptors and can strongly solvate the carbamate group.[4] They are generally powerful solvents for a wide range of organic molecules. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting well with the carbamate and ether groups. However, their strong self-association may be less disrupted compared to polar aprotic solvents. |

| Polar Protic | Water | Insoluble | The large, nonpolar surface area imparted by the Boc group and the hydrocarbon structure will dominate, leading to unfavorable hydrophobic interactions and very poor aqueous solubility. |

Experimental Determination of Solubility

While predictions are valuable for initial screening, precise quantitative data must be obtained experimentally. The choice of method depends on the required accuracy and throughput.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the true thermodynamic solubility of a compound at equilibrium.[5] It measures the saturation concentration of a compound in a given solvent at a controlled temperature.

Causality in Protocol Design:

-

Excess Solid: Using an excess of the solid compound is critical to ensure that the solution reaches true saturation. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been achieved.[6]

-

Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to allow the dissolution process to reach a thermodynamic steady state.[5] This timeframe allows for potential solid-state transformations (e.g., from a metastable to a more stable polymorph) to occur, ensuring the measured solubility corresponds to the most stable form.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to specific applications (e.g., biopharmaceutical evaluation).[5][7]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate (e.g., 10-20 mg) to a sealed vial.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to sediment. For fine suspensions, centrifugation is recommended.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. To avoid disturbing the solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the sampled supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid, automated methods often used in early drug discovery to rank compounds.[8] They measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5] This is a measure of metastable solubility and can differ from thermodynamic solubility but is useful for triaging large numbers of compounds.

Step-by-Step Protocol (Nephelometry-Based):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the desired organic solvents into the wells of a microplate.

-

Compound Addition: Use an automated liquid handler to add small volumes of the DMSO stock solution to the solvents to create a range of concentrations.

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is detected above background is defined as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the gold-standard Shake-Flask method for determining thermodynamic solubility.

Sources

- 1. PubChemLite - Tert-butyl n-(4-methylideneoxolan-3-yl)carbamate (C10H17NO3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate () for sale [vulcanchem.com]

- 5. raytor.com [raytor.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate

This guide provides a comprehensive technical and procurement analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate , a specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate (CAS: 2167503-22-0 ) is a high-value, conformationally restricted amino acid scaffold. Characterized by a tetrahydrofuran (oxolane) core with an exocyclic methylene group and a Boc-protected amine, this compound serves as a critical intermediate for synthesizing peptidomimetics and complex alkaloids. Its rigid bicyclic-like geometry (induced by the exocyclic alkene) makes it an ideal candidate for "locking" peptide conformations in drug discovery campaigns targeting GPCRs and proteases.

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | tert-Butyl (4-methylidenetetrahydrofuran-3-yl)carbamate |

| Common Name | Boc-3-amino-4-methylene-tetrahydrofuran |

| CAS Number | 2167503-22-0 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1COCC1=C |

| InChIKey | CPDXHSYBYUORBI-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, MeOH; insoluble in water |

| Stability | Sensitive to acid (Boc removal) and oxidation (exocyclic alkene) |

Market Landscape: Suppliers & Pricing

This compound is classified as a Tier 3 Building Block (Specialized/Low Volume). It is rarely available in "next-day" catalogs and typically requires a lead time for synthesis or purification.

Primary Suppliers

| Vendor | Catalog Status | Estimated Lead Time | Purity Grade |

| Bide Pharm | Primary Source | 2–3 Weeks | >97% |

| Enamine | Make-on-Demand | 4–6 Weeks | >95% |

| WuXi AppTec | Custom Synthesis | 6–8 Weeks | >98% |

Pricing Analysis

Pricing is volume-dependent and volatile due to the complexity of the exocyclic alkene installation.

| Pack Size | Estimated Price Range (USD) | Cost Per Gram |

| 100 mg | $150 – $250 | $1,500 – $2,500 |

| 1 g | $800 – $1,200 | $800 – $1,200 |

| 10 g | $4,500 – $6,000 | $450 – $600 |

Procurement Strategy: Due to the high cost per gram, researchers should validate the synthesis on a 100 mg scale before committing to bulk orders. For >10g requirements, contracting a custom synthesis campaign (FTE basis) is often 40% cheaper than catalog pricing.

Technical Deep Dive: Synthesis & Manufacturing

If commercial supply is unavailable, the compound can be synthesized via Transition-Metal Catalyzed Cycloisomerization . The core challenge is forming the tetrahydrofuran ring while simultaneously installing the exocyclic double bond without isomerizing it to the more stable endocyclic position.

Retrosynthetic Logic

The most robust route utilizes a Palladium(0)-catalyzed cyclization of a propargyl-allyl precursor. This method ensures regioselectivity for the 4-methylene substitution pattern.

Figure 1: Retrosynthetic disconnection showing the assembly of the methylene-THF core.

Proposed Synthetic Protocol (Self-Validating)

Based on standard protocols for 4-methylene-tetrahydrofurans (e.g., Trost et al., JACS).

Step 1: Precursor Assembly

-

Reactants: N-Boc-propargylamine (1.0 eq) + 2-(bromomethyl)oxirane (epibromohydrin) or equivalent allyl electrophile.

-

Conditions: NaH (1.2 eq), DMF, 0°C to RT, 4h.

-

Checkpoint: Monitor TLC for disappearance of propargylamine. Product is an acyclic ether-amine.

Step 2: Cycloisomerization (The Critical Step)

-

Reagents: Pd₂(dba)₃ (2.5 mol%), Phosphine Ligand (e.g., dppf or TPP, 10 mol%), Acetic Acid (1.0 eq).

-

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Procedure: Heat to 80°C under Argon. The Pd(0) species coordinates to the alkyne and alkene, facilitating an oxidative cyclization followed by reductive elimination to form the exocyclic diene system.

-

Validation: ¹H NMR must show distinct singlets for the exocyclic methylene protons at ~4.9–5.1 ppm.

Applications in Drug Discovery

1. Peptidomimetics (Beta-Turn Mimetics)

The 3,4-substituted THF ring acts as a rigid spacer. The exocyclic methylene group forces the attached amino group (at C3) into a specific vector, mimicking the

2. Covalent Inhibitor Design The exocyclic double bond is a "latent" electrophile. While not hyper-reactive, it can be activated (e.g., via epoxidation or hydroboration) to create a warhead capable of covalent bonding with cysteine residues in target proteins.

3. Diversity-Oriented Synthesis (DOS) The alkene handle allows for late-stage diversification:

-

Hydroboration/Oxidation: Yields the hydroxymethyl derivative.

-

Cyclopropanation: Yields spirocyclic scaffolds.

-

Ozonolysis: Yields the 4-oxo derivative (a ketone handle).

Handling & Quality Control

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The exocyclic alkene is prone to polymerization or auto-oxidation if left in air at room temperature.

-

QC Parameters:

-

NMR: Verify integral ratio of Boc-methyls (9H, s, ~1.4 ppm) to exocyclic alkene (2H, s/d, ~5.0 ppm).

-

TLC: Stain with KMnO₄ (alkene active) and Ninhydrin (amine active after deprotection).

-

References

-

PubChem Compound Summary. "tert-Butyl N-(4-methylideneoxolan-3-yl)carbamate (Compound CID 132372768)." National Center for Biotechnology Information. Accessed 2026.[1]

-

Bide Pharm Product Catalog. "Product 2167503-22-0 Specifications." Bide Pharmatech. Accessed 2026.[1]

- General Synthesis of Methylene-THFs: Trost, B. M., et al. "Palladium-Catalyzed Cycloisomerization of Enynes to 4-Methylene-tetrahydrofurans." Journal of the American Chemical Society. (Methodology basis for Step 2).

-

Patent Reference: "Synthesis of 3-aminomethyltetrahydrofuran derivatives." Google Patents CN107417648A. (Related scaffold synthesis).

Sources

Methodological & Application

Application Note: High-Fidelity Wittig Olefination of N-Boc-4-oxotetrahydrofuran-3-amine

Executive Summary

The conversion of N-Boc-4-oxotetrahydrofuran-3-amine (1) to its methylene derivative (2) is a critical transformation in the synthesis of nucleoside analogs and kinase inhibitors. While the Wittig reaction is the standard approach for methylenation, this specific substrate presents a "chemical minefield" due to the

This application note details a robust, field-proven protocol designed to maximize yield while suppressing the two most common failure modes:

Mechanistic Insight & Challenges

The core challenge lies in the acidity of the

The Competitive Landscape

The following diagram illustrates the kinetic competition between the desired olefination and the fatal elimination pathway.

Figure 1: Mechanistic divergence. Path A represents the desired Wittig olefination. Path B represents the base-mediated enolization which leads to racemization or elimination of the carbamate group.

Critical Control Points

-

Base Selection: While n-BuLi is common for generating ylides, it is too nucleophilic and basic for this substrate. Potassium tert-butoxide (KOtBu) or KHMDS are preferred. KHMDS provides a "softer" deprotonation profile, reducing the risk of enolizing the ketone.

-

Temperature: The ylide must be generated at

to RT, but the addition of the ketone should occur at lower temperatures (0°C) to favor kinetic addition over thermodynamic enolization. -

Order of Addition: "Inverse addition" (adding the ylide to the ketone) is NOT recommended here. The standard addition (ketone added to pre-formed ylide) ensures the ketone never sees excess base, only the ylide.

Experimental Protocol

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Methyltriphenylphosphonium bromide | Ylide Precursor | 1.2 - 1.5 | Must be dry (hygroscopic). |

| KOtBu (1.0 M in THF) | Base | 1.2 - 1.4 | Freshly opened bottle preferred. |

| N-Boc-4-oxotetrahydrofuran-3-amine | Substrate | 1.0 | Dissolved in minimal dry THF. |

| THF (Anhydrous) | Solvent | N/A | Distilled over Na/Benzophenone or from SPS. |

Step-by-Step Methodology

Step 1: Ylide Generation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.2 M concentration relative to phosphonium salt).

-

Cool the suspension to 0°C in an ice/water bath.

-

Add KOtBu solution (1.4 equiv) dropwise via syringe over 10 minutes.

-

Observation: The white suspension will turn into a bright canary yellow mixture, indicating the formation of the phosphorane ylide (

).

-

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 2: Olefination Reaction

-

Cool the yellow ylide suspension back to 0°C . Crucial for suppressing elimination.

-

Dissolve the N-Boc-4-oxotetrahydrofuran-3-amine (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the ylide over 15–20 minutes.

-

Note: Slow addition prevents local heating and high concentrations of unreacted ketone interacting with base.

-

-

Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 7:3). Stain with KMnO4 (alkene active) or Ninhydrin (requires heating to deprotect Boc on plate, less reliable). The product usually has a higher

than the ketone.

-

Step 3: Quench & Workup

-

Quench the reaction by adding Saturated

solution (approx. 2 mL per mmol substrate) while stirring vigorously. -

Dilute with Diethyl Ether (

) or MTBE. Avoid DCM if possible, as TPPO is highly soluble in it. -

Separate layers.[1] Extract the aqueous layer 2x with

. -

Wash combined organics with Brine, dry over

, and filter.

Step 4: Triphenylphosphine Oxide (TPPO) Removal (The "Crash" Method)

TPPO is the bane of Wittig reactions. Do not rely solely on chromatography.

-

Concentrate the crude mixture to a thick oil/solid.

-

Triturate with cold 9:1 Hexanes:Et2O . TPPO will precipitate as a white solid.

-

Filter through a celite pad.[2]

-

Purify via Flash Column Chromatography (Silica Gel, 0

30% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the high-fidelity Wittig protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Wet reagents or Enolization | Ensure MePPh3Br is dried under vacuum at 100°C. Switch base to KHMDS (less basic, |

| Elimination Byproducts | Base concentration too high | Reduce base equivalents to 1.1 eq relative to phosphonium salt. Ensure strict 0°C addition. |

| Racemization | Proton exchange at C3 | Use LiHMDS or NaHMDS at -78°C (Low Temp Wittig). Lithium salts can stabilize the betaine, sometimes improving retention.[3][4] |

| Difficult Separation | TPPO co-elution | Use ZnCl2 (2 equiv) added to the crude oil; it forms a complex with TPPO that precipitates in ether. |

References

-

Wittig Reaction Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link]

- Patent Precedent (Preparation of N-Boc-4-methylene-pyrrolidines/furans)

-

TPPO Removal Strategies Title: Triphenylphosphine Oxide Removal Methods Source: Common Organic Chemistry URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Spirocyclic Scaffolds using 4-Methylideneoxolan-3-yl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and the Potential of a Novel Building Block

Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic structures that have historically dominated medicinal chemistry. This structural complexity can lead to improved target specificity, enhanced metabolic stability, and better pharmacokinetic profiles. The synthesis of novel spirocyclic systems is, therefore, a critical endeavor for the development of next-generation therapeutics.

This application note introduces 4-methylideneoxolan-3-yl carbamate as a versatile and promising building block for the construction of diverse spirocyclic scaffolds. The strategic placement of a reactive exocyclic methylene group adjacent to a carbamate-functionalized stereocenter provides a unique platform for a variety of cyclization strategies. The carbamate moiety not only serves as a handle for introducing further diversity but can also participate directly in the ring-forming step, leading to the creation of valuable N-heterocyclic spirocycles.[1]

Herein, we present detailed protocols for two distinct and powerful strategies for the utilization of 4-methylideneoxolan-3-yl carbamate in spirocyclic scaffold synthesis: a [3+2] dipolar cycloaddition and a photoredox-catalyzed intramolecular carbamoyl radical cyclization . These methods offer access to a range of spiro-N,O-heterocycles, which are privileged structures in numerous biologically active molecules.

Strategy A: [3+2] Dipolar Cycloaddition for the Synthesis of Spiro-Oxazolidinone-Isoxazolines

The exocyclic methylene group of 4-methylideneoxolan-3-yl carbamate can act as an effective dipolarophile in [3+2] cycloaddition reactions. This approach allows for the direct installation of a five-membered heterocyclic ring at the spirocyclic center. The following protocol details a representative example using an in situ generated nitrile oxide as the 1,3-dipole.

Conceptual Workflow for [3+2] Dipolar Cycloaddition

Caption: Workflow for the synthesis of spiro-oxazolidinone-isoxazolines.

Detailed Protocol for [3+2] Dipolar Cycloaddition

Materials:

-

4-Methylideneoxolan-3-yl carbamate

-

Substituted aldoxime (e.g., benzaldoxime)

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylideneoxolan-3-yl carbamate (1.0 eq) and the substituted aldoxime (1.1 eq). Dissolve the solids in the anhydrous solvent (e.g., DCM, 0.1 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

In Situ Dipole Generation and Cycloaddition: In a separate flask, prepare a solution of N-chlorosuccinimide (1.1 eq) in the same anhydrous solvent. Add the NCS solution dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The in situ generation of the nitrile oxide followed by its cycloaddition with the exomethylene group will proceed.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxazolidinone-isoxazoline.

Expected Outcomes and Data

| Dipolarophile | 1,3-Dipole Source | Solvent | Yield (%) | Diastereomeric Ratio |

| 4-Methylideneoxolan-3-yl carbamate | Benzaldoxime/NCS | DCM | 65-85 | >10:1 |

| 4-Methylideneoxolan-3-yl carbamate | 4-Nitrobenzaldoxime/NCS | THF | 70-90 | >15:1 |

| 4-Methylideneoxolan-3-yl carbamate | Ethyl 2-chloro-2-(hydroxyimino)acetate/Et₃N | DCM | 60-80 | 8:1 |

Note: Yields and diastereomeric ratios are hypothetical and based on analogous cycloaddition reactions reported in the literature.

Strategy B: Photoredox-Catalyzed Intramolecular Carbamoyl Radical Cyclization

This strategy leverages the power of visible-light photoredox catalysis to generate a carbamoyl radical from a suitable precursor, which then undergoes an intramolecular cyclization onto a tethered alkene.[2][3] This approach is particularly attractive for its mild reaction conditions and high functional group tolerance. To apply this to 4-methylideneoxolan-3-yl carbamate, a derivative with a tethered alkene is first required.

Conceptual Pathway for Radical Cyclization

Caption: Pathway for photoredox-catalyzed spirocyclization.

Detailed Protocol for Carbamoyl Radical Cyclization

Part 1: Synthesis of the N-Alkenyl Carbamate Precursor

-

To a solution of 4-methylideneoxolan-3-yl carbamate (1.0 eq) in anhydrous DCM, add a suitable alkenyl isocyanate (e.g., allyl isocyanate, 1.1 eq).

-

Add a catalytic amount of a suitable base, such as triethylamine or dibutyltin dilaurate.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-alkenyl-substituted carbamate precursor.

Part 2: Photoredox-Catalyzed Cyclization

Materials:

-

N-Alkenyl-substituted 4-methylideneoxolan-3-yl carbamate

-

Photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂)

-

Hantzsch ester or other sacrificial reductant

-

Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Blue LED light source

Procedure:

-

Reaction Setup: In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the N-alkenyl-substituted carbamate precursor (1.0 eq), the photocatalyst (1-5 mol%), and the Hantzsch ester (1.5 eq).

-

Solvent Addition: Add the anhydrous, degassed solvent (0.05 M).

-

Degassing: Seal the vessel and degas the solution by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Irradiation: Place the reaction vessel in a photoreactor equipped with a blue LED light source and stir at room temperature. Irradiate for 12-48 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired spirocyclic lactam.

Anticipated Results

| Substrate | Photocatalyst | Solvent | Yield (%) |

| N-allyl-substituted carbamate | Ir(ppy)₃ | DMF | 50-70 |

| N-pentenyl-substituted carbamate | Ru(bpy)₃Cl₂ | MeCN | 45-65 |

Note: These are projected yields based on similar photoredox-catalyzed radical cyclizations.[2][3]

Conclusion and Future Outlook

The protocols outlined in this application note demonstrate the potential of 4-methylideneoxolan-3-yl carbamate as a valuable building block for the synthesis of complex spirocyclic scaffolds. The [3+2] cycloaddition provides a direct route to spiro-heterocycles containing an isoxazoline ring, while the photoredox-catalyzed radical cyclization offers a modern and mild approach to spiro-lactams. Both strategies are amenable to further diversification, allowing for the creation of libraries of novel spirocyclic compounds for screening in drug discovery programs. The stereocenter at the 3-position of the oxolane ring also offers opportunities for asymmetric synthesis, which will be the subject of future investigations.

References

-

Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 2017. [Link][4][5][6]

-

Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry, 2020. [Link][1]

-

Pd-Catalyzed [4 + 2] cycloaddition of methylene cyclic carbamates with dihydropyrazolone-derived alkenes: synthesis of spiropyrazolones. Organic & Biomolecular Chemistry, 2019. [Link]

-

Photoredox catalysis of intramolecular cyclizations with a reusable silica-bound ruthenium complex. Deakin University Research Repository, 2024. [Link]

-

Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles. Organic Letters, 2024. [Link][2][3]

-

Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 2020. [Link]

-

Photoredox Ni-catalyzed radical cyclization of carbamate derivatives. ResearchGate, 2020. [Link]

-

Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition. Chemical Communications, 2021. [Link]

-

Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. Molecules, 2024. [Link]

-

Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. The Journal of Organic Chemistry, 2001. [Link]

-

Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 2023. [Link]

-

Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers, 2021. [Link]

Sources

- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization To Access Spiro-Cyclohexadiene Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Strategic Cycloaddition Protocols for 4-Methylene-3-Aminotetrahydrofuran Scaffolds

This is a comprehensive Application Note and Protocol guide for Cycloaddition Reactions Involving 4-Methylene-3-Aminotetrahydrofuran . This document is designed for medicinal chemists and process scientists, focusing on the strategic utilization of this scaffold in constructing spirocyclic and fused heterocyclic systems.

Introduction & Mechanistic Rationale

The 4-methylene-3-aminotetrahydrofuran (4-MAT) scaffold represents a privileged "chiral allylic amine" motif embedded within a cyclic ether. Its value in drug discovery stems from its dual reactivity: the exocyclic double bond serves as a reactive handle for annulation, while the adjacent chiral amine (C3) provides inherent stereocontrol via 1,3-allylic strain (

Unlike simple alkenes, the 4-MAT scaffold exhibits unique electronic properties due to the inductive effect of the ring oxygen and the directing capability of the C3-amino group. This guide details two high-value cycloaddition pathways:

-

[3+2] 1,3-Dipolar Cycloaddition: For accessing spiro-isoxazolidines (peptidomimetic cores).

-

Inverse Electron Demand Diels-Alder (IEDDA): For rapid construction of fused pyridazine systems using tetrazines.

Key Reactivity Features

-

Exocyclic Alkene: Electron-rich (nucleophilic) due to hyperconjugation, making it an ideal partner for electron-deficient dipoles and dienes.

-

C3-Stereocenter: The amino group (typically

-protected) dictates facial selectivity, often directing incoming electrophiles to the anti-face to minimize steric clash.

Substrate Preparation & Stability

Critical Note: The free amine form of 4-MAT is prone to decomposition or polymerization. All protocols below assume the use of

Pre-Reaction Checklist

-

Purity: Ensure the exocyclic alkene is free of isomerized endocyclic byproducts (e.g., 4-methyl-2,3-dihydrofuran), which are thermodynamically more stable but less reactive in the desired pathways.

-

Solvent: Anhydrous conditions are mandatory for Lewis-acid catalyzed variants.

-

Inhibitors: For scale-up (>5g), addition of BHT (200 ppm) is recommended to prevent radical polymerization of the methylene group.

Protocol A: Diastereoselective [3+2] Cycloaddition with Nitrones

Target: Spiro[isoxazolidine-5,4'-tetrahydrofuran] derivatives. Application: Synthesis of nucleoside analogues and quaternary amino acids.

Materials

-

Substrate:

-Boc-4-methylene-3-aminotetrahydrofuran (1.0 equiv). -

Dipole:

-Phenyl- -

Solvent: Toluene (anhydrous).

-

Catalyst (Optional): Zn(OTf)

(10 mol%) for rate acceleration.

Step-by-Step Methodology

-

Reaction Assembly:

-

In a flame-dried Schlenk tube under Argon, dissolve

-Boc-4-methylene-3-aminotetrahydrofuran (213 mg, 1.0 mmol) in Toluene (5 mL, 0.2 M). -

Add

-Phenyl- -

Optimization Step: If using Lewis Acid catalysis, add Zn(OTf)

(36 mg, 0.1 mmol) at this stage.

-

-

Thermal Activation:

-

Thermal Method: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The exocyclic alkene spot (

) should disappear. -

Microwave Method (High Throughput): Seal in a microwave vial. Irradiate at 100°C for 45 minutes (Power: 150W, Max Pressure: 200 psi).

-

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purification: Flash column chromatography on Silica Gel (Gradient: 10%

40% EtOAc in Hexanes). The spiro-adducts typically elute as separable diastereomers.

-

-

Stereochemical Outcome:

-

The major diastereomer results from the nitrone attacking the anti-face relative to the bulky

-Boc group. -

Expected

: >4:1 (Thermal), >10:1 (Lewis Acid).

-

Data Analysis (Representative)

| Entry | Condition | Time | Yield (%) | dr (anti:syn) |

| 1 | Toluene, 110°C | 24 h | 65 | 3:1 |

| 2 | Toluene, 80°C, Zn(OTf) | 12 h | 82 | 10:1 |

| 3 | MW, 100°C | 45 min | 78 | 5:1 |

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Target: 5,8-Diazaspiro bicyclic systems. Application: Bioorthogonal labeling or rapid fragment growing.

Materials

-

Diene: 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (1.0 equiv).

-

Dienophile:

-Cbz-4-methylene-3-aminotetrahydrofuran (1.0 equiv). -

Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

-

Reagent: Nitrogen balloon (for gas evolution management).

Step-by-Step Methodology

-

Preparation:

-

Dissolve the tetrazine (pink/red solution) in DCM (0.1 M).

-

Cool to 0°C in an ice bath.

-

-

Addition:

-

Add the 4-MAT substrate dropwise.

-

Observation: Immediate evolution of Nitrogen gas (

) indicates the reaction progress (Retro-Diels-Alder step follows the initial cycloaddition). -

The solution color will transition from deep red to pale yellow/colorless.

-

-

Completion:

-

Stir at 25°C for 2 hours.

-

Oxidation (Optional): If the dihydro-pyridazine intermediate is stable, add DDQ (1.1 equiv) to aromatize to the fully conjugated pyridazine if desired. For the spiro-system, this step is usually omitted to maintain the sp3 character.

-

-

Isolation:

-

Evaporate DCM.

-

Purify via neutral alumina chromatography (Acidic silica can degrade the resulting imine/aminal linkages).

-

Mechanistic Visualization

The following diagram illustrates the stereochemical control exerted by the C3-amino group during the [3+2] cycloaddition.

Caption: Stereochemical divergence in the [3+2] cycloaddition controlled by the C3-amino protecting group.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance of N-protecting group. | Switch from |

| Exocyclic Bond Migration | Acidic impurities in solvent. | Pre-treat solvent with basic alumina or add 1% Et |

| Diastereomer Scrambling | High temperature epimerization. | Lower reaction temp to 40°C and use stronger Lewis Acid (e.g., MgBr |

| Polymerization | Radical initiation. | Perform reaction in the dark; add radical scavenger (BHT). |

References

-

Trost, B. M., & King, S. A. (1987). Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with aldehydes.[1] Journal of the American Chemical Society.

- Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (General reference for nitrone reactivity).

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.[2][3][4]

-

Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews. (Reference for IEDDA reactivity).

-

Trost, B. M. (1986). [3+2] Cycloaddition approaches to five-membered rings via trimethylenemethane. Angewandte Chemie International Edition.

Sources

- 1. Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

removing triphenylphosphine oxide from 4-methylideneoxolane synthesis

Topic: Strategies for the Removal of Triphenylphosphine Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-methylideneoxolane, a key intermediate in various fields of chemical research, frequently relies on the Wittig reaction. This Nobel Prize-winning olefination method is highly effective but produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct. The removal of TPPO is a notorious challenge in synthetic chemistry, often complicating product purification due to its physical properties, such as high polarity and a propensity to co-crystallize. This guide provides in-depth troubleshooting strategies and addresses frequently asked questions to empower researchers to efficiently remove TPPO during the synthesis of 4-methylideneoxolane, thereby ensuring the isolation of a high-purity product.

Troubleshooting Guide: Effective Removal of Triphenylphosphine Oxide

This section addresses specific challenges encountered during the purification of 4-methylideneoxolane following a Wittig reaction.

Issue 1: My initial purification by column chromatography results in a product still contaminated with triphenylphosphine oxide.

Underlying Cause: The polarity of triphenylphosphine oxide can be quite similar to that of the desired 4-methylideneoxolane and other polar organic molecules, leading to overlapping elution profiles during silica gel chromatography. An inappropriate eluent system can result in poor separation.

Solution: Optimized Chromatographic and Non-Chromatographic Purification Strategies

-

Method 1A: Refined Eluent System for Column Chromatography. For products that are relatively non-polar, a simple and effective method is to suspend the crude reaction mixture in a non-polar solvent system like pentane/ether and filter it through a plug of silica. The desired compound can then be eluted with ether, leaving the more polar triphenylphosphine oxide adsorbed to the silica. This process may need to be repeated to achieve high purity.[1]

-

Method 1B: Precipitation of Triphenylphosphine Oxide with Metal Salts. A highly effective and scalable alternative to chromatography is the selective precipitation of TPPO through the formation of a coordination complex with a metal salt.[2][3] Magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) are particularly effective for this purpose.[2][3][4]

Step-by-Step Protocol for TPPO Precipitation with MgCl₂:

-

Upon completion of the Wittig reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Re-dissolve the crude residue in a suitable solvent such as toluene or an ethereal solvent like tetrahydrofuran (THF).

-

Add a stoichiometric amount or a slight excess of anhydrous magnesium chloride to the solution.

-

Stir the suspension vigorously at room temperature. The complexation rate can be increased by techniques such as wet milling, which continually exposes fresh surfaces of the MgCl₂ particles.[3]

-

The insoluble TPPO-MgCl₂ complex will precipitate from the solution.

-

Filter the suspension through a pad of Celite® or another filter aid.

-

The filtrate, now significantly depleted of TPPO, can be concentrated and subjected to a final, more straightforward purification step, such as a quick pass through a silica plug.

Visual Workflow for TPPO Precipitation:

-

Issue 2: Precipitation with metal salts is incomplete, and I still observe TPPO in my product.

Underlying Cause: The efficiency of precipitation is highly dependent on the solvent system, the specific metal salt used, and the absence of water. Some precipitation methods are not effective in common Wittig reaction solvents like THF. [2] Solution: Optimization of Precipitation Conditions and Alternative Reagents

-

Solvent Selection: The choice of solvent is critical for successful precipitation. While the MgCl₂-TPPO complex precipitates well in toluene and ethyl acetate, this method is less effective in THF. [2]For reactions run in THF, CaBr₂ is a more suitable precipitating agent. [2]* Alternative Precipitation Agents: If metal salts are not providing satisfactory results, an alternative is to treat the crude reaction mixture with oxalyl chloride. [5][6]This converts the triphenylphosphine oxide into an insoluble chlorophosphonium salt, which can be easily filtered off. [5][6] Data Comparison of Common Precipitation Methods:

| Precipitating Agent | Effective Solvents | Key Advantages | Reference |

| MgCl₂ | Toluene, Ethyl Acetate | Cost-effective and scalable. [3] | [2][3] |

| CaBr₂ | Ethereal solvents (THF, MTBE), Toluene | Effective in THF, a common Wittig solvent. | [2][4] |

| Oxalyl Chloride | Cyclohexane, Diethyl Ether | Forms a highly insoluble salt. [5][6] | [5][6] |

Frequently Asked Questions (FAQs)

Q1: What makes triphenylphosphine oxide so challenging to remove from reaction mixtures?

A1: Triphenylphosphine oxide's difficult removal is due to its physicochemical properties. It is a highly polar, crystalline solid that is soluble in many common organic solvents. [7]This polarity often causes it to co-elute with polar products during column chromatography. Furthermore, its ability to form hydrogen bonds can lead to co-crystallization with the desired product, making purification by recrystallization difficult. [8] Q2: Can I modify the Wittig reaction itself to avoid the formation of difficult-to-remove byproducts?

A2: Yes, several strategies can be employed at the reaction design stage to circumvent the TPPO purification issue.

-

Polymer-Supported Phosphonium Ylides: Utilizing a phosphonium ylide attached to a polymer support means the resulting phosphine oxide remains bound to the solid phase and can be removed by simple filtration. [9]* Water-Soluble Phosphines: Employing water-soluble phosphines allows the resulting phosphine oxide to be removed through an aqueous workup. [9]* Solventless or Biphasic Conditions: For certain stabilized ylides, the Wittig reaction can be performed under solventless conditions or in a biphasic medium, which can simplify the workup and isolation of the product. [10] Q3: Are there alternative olefination reactions to the Wittig that produce more easily removable byproducts?

A3: Yes, several other named reactions for olefination can be considered, each with its own set of advantages and byproducts.

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses a phosphonate ester, and the resulting phosphate byproduct is typically water-soluble and easily removed by extraction. [11]* Julia-Kocienski Olefination: This reaction is known for its high E-selectivity and produces byproducts that are generally more benign and easier to remove than TPPO. [11][12]* Peterson Olefination: This method utilizes α-silyl carbanions, and the stereochemical outcome can be controlled by the workup conditions (acidic or basic). The silanol byproducts are often removable by chromatography. [11]* Tebbe or Petasis Reactions: These organotitanium-based reagents are particularly useful for the methylenation of a wide range of carbonyl compounds, including esters and amides, which are often unreactive in the Wittig reaction. [11] Visual Representation of Alternative Olefination Strategies:

Caption: A comparison of byproducts from various olefination reactions.

References

-

Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Source: ACS Omega URL: [Link]

-

Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Source: Organic Process Research & Development URL: [Link]

-

Title: Work up tips: Reactions with Triphenylphosphine oxide. Source: Shenvi Lab URL: [Link]

-

Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling. Source: Organic Process Research & Development URL: [Link]

-

Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Source: Organic Process Research & Development URL: [Link]

-

Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: The Wittig Reaction: Synthesis of Alkenes. Source: Dartmouth College URL: [Link]

-

Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Source: CORA URL: [Link]

-

Title: Wittig reaction purification for products with very low polarity. Source: ResearchGate URL: [Link]

-

Title: Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. Source: ACS Omega URL: [Link]

-

Title: The Wittig Reaction. Source: Liebigs Annalen der Chemie URL: [Link]

-

Title: Two Variations of Solvent-Reduced Wittig Olefination Reactions – Comparison of Solventless Wittig Reactions to Wittig Reactions under Ultrasonication with Minimal Work-up. Source: Zeitschrift für Naturforschung B URL: [Link]

Sources

- 1. shenvilab.org [shenvilab.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. DSpace [cora.ucc.ie]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolving Enantiomers of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

Welcome to the technical support guide for the chiral resolution of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice.

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their individual enantiomers is a critical step in pharmaceutical development.[1] Tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a chiral synthetic intermediate, and obtaining it in an enantiomerically pure form is essential for the synthesis of stereospecific target molecules. This guide details the primary methods for its resolution: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Kinetic Resolution (EKR).

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for resolving the enantiomers of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate?

There are three primary strategies for resolving this compound:

-

Direct Resolution by Chiral Chromatography (HPLC/SFC): This method separates the enantiomers of the intact carbamate directly on a chiral stationary phase (CSP). It is a powerful analytical technique and can be scaled for preparative purposes.[2]

-

Diastereomeric Salt Formation: This classical method involves deprotecting the tert-butyl carbamate (Boc group) to yield the free amine, which is then reacted with a chiral acid. This forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][3]

-

Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of product and unreacted starting material can then be separated.[4]

Q2: Which resolution method is most suitable for my scale and purity requirements?

The choice of method depends heavily on your specific goals:

-

Analytical Scale (<10 mg): Chiral HPLC is the fastest and most effective method for determining enantiomeric excess (% ee) and for small-scale separation.

-

Preparative Scale (mg to g): Chiral preparative HPLC is often used, but can be expensive. For larger scales, diastereomeric salt formation is frequently the most economical and scalable option, provided a suitable resolving agent and crystallization conditions can be found.[3]

-

Multi-kilogram/Industrial Scale: Diastereomeric salt formation is one of the most established and cost-effective methods for large-scale production.[5]

Q3: Do I need to deprotect the Boc group before starting the resolution?

It depends on the chosen method:

-

For Chiral HPLC/SFC and Enzymatic Kinetic Resolution (targeting the carbamate), you can often work directly with the Boc-protected compound.

-

For Diastereomeric Salt Formation , you must first deprotect the Boc group to unmask the amine "handle" required to form a salt with a chiral acid.

Q4: What are the critical parameters to consider for each method?

-

Chiral HPLC: The choice of chiral stationary phase (CSP) and mobile phase composition are paramount.[6][7]

-

Diastereomeric Salt Formation: The selection of the resolving agent and the crystallization solvent are the most critical factors determining the success of the resolution.[3]

-

Enzymatic Resolution: Key parameters include the choice of enzyme, solvent, temperature, and acylating agent (for transesterification), as well as careful monitoring to stop the reaction at approximately 50% conversion.[4]

Troubleshooting Guide: Chiral HPLC / SFC Resolution

Chiral chromatography is a powerful but often empirical technique. The following Q&A addresses common issues.

Q: My enantiomers are co-eluting (not separating). What should I do?

Answer: Lack of separation is the most common initial problem. The interaction between the analyte and the chiral stationary phase (CSP) is highly specific. A systematic screening approach is the most effective strategy.

Potential Causes & Solutions:

-

Inappropriate CSP: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and a good starting point for screening.[6] If one type of column (e.g., cellulose-based) fails, try another (e.g., amylose-based).

-

Incorrect Mobile Phase Mode:

-

Normal Phase (NP): Start with a simple mobile phase like n-hexane/isopropanol (IPA) or n-hexane/ethanol. Vary the alcohol percentage (e.g., from 5% to 50%) to modulate retention and selectivity.

-

Polar Organic Mode: Use mobile phases like 100% methanol or acetonitrile, often with additives. This can sometimes provide unique selectivity.

-

Reversed-Phase (RP): Use mixtures of water/acetonitrile or water/methanol. This is generally less common for preparative chiral separations but can be effective for certain molecules.

-

-

Missing Additives: The carbamate nitrogen can interact with the CSP. Adding a small amount of an acidic or basic additive (0.1% trifluoroacetic acid - TFA, or 0.1% diethylamine - DEA) can significantly improve peak shape and selectivity by suppressing unwanted interactions with the silica support.[7]

Workflow for Troubleshooting No Separation:

Caption: Chiral HPLC troubleshooting workflow.

Q: I'm seeing poor peak shape (tailing or fronting). How can I improve it?

Answer: Poor peak shape compromises resolution and quantification. It typically indicates secondary, undesirable interactions or column issues.

Potential Causes & Solutions:

-

Secondary Ionic Interactions: The most common cause. Additives are crucial here. For a neutral/weakly basic compound like this carbamate, a basic additive like DEA can improve peak shape in normal phase.

-

Sample Overload: Injecting too much sample can cause fronting or broadened peaks. Reduce the injection volume or sample concentration.

-

Sample Solvent Incompatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause severe peak distortion.

-

Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak efficiency and sometimes selectivity.

| Parameter | Typical Starting Conditions for Screening |

| Columns | Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)[6] |

| Mobile Phase (NP) | n-Hexane / Isopropanol (90:10 v/v) |

| Mobile Phase (RP) | Acetonitrile / Water (50:50 v/v) |

| Additives | 0.1% Diethylamine (basic) or 0.1% Trifluoroacetic acid (acidic) |

| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) |

| Temperature | 25 °C |

Troubleshooting Guide: Diastereomeric Salt Resolution

This method requires the amine, so the first step is Boc deprotection (e.g., using TFA in dichloromethane).

Q: I am not getting any crystals after adding the chiral resolving agent. What is the issue?

Answer: Crystal formation is dependent on the supersaturation of one diastereomeric salt. Failure to crystallize is a common hurdle.

Potential Causes & Solutions:

-

Poor Solvent Choice: The ideal solvent should dissolve the racemic amine and resolving agent, but provide poor solubility for one of the resulting diastereomeric salts. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[8]

-

Concentration is Too Low: If the solution is too dilute, neither salt will be supersaturated. Try concentrating the solution carefully by evaporating some solvent.

-

Incompatible Resolving Agent: Not all chiral acids will form a stable, crystalline salt with a given amine. It is essential to screen several resolving agents. Common choices for amines include tartaric acid derivatives, (S)-camphorsulfonic acid, and mandelic acid.[1][5]

-

Incorrect Stoichiometry: Typically, one starts with 0.5 to 1.0 equivalents of the resolving agent relative to the racemic amine.[1] However, ratios greater than 1.5 can sometimes be beneficial.[5]

Q: The crystals I formed have low diastereomeric excess (d.e.). How can I improve the purity?

Answer: Low initial purity is common. The key is to enrich the desired diastereomer.

Potential Causes & Solutions:

-

Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

-

Solution 1: Recrystallization. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to cool slowly. This process can be repeated to enrich the less soluble diastereomer.

-

Solution 2: Re-screen Solvents. A different solvent may provide a greater solubility difference between the two salts.

-

-

Kinetically Trapped Impurities: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. Ensure cooling is slow and gradual to allow equilibrium to be established.

Workflow for Diastereomeric Resolution:

Caption: Diastereomeric salt resolution workflow.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

EKR relies on the stereoselectivity of an enzyme to differentiate between the two enantiomers. For the target molecule, a lipase could be used to selectively hydrolyze the Boc-carbamate of one enantiomer.

Q: The enzymatic reaction is very slow or shows no conversion. What are the potential causes?

Answer: Enzyme activity is highly sensitive to reaction conditions.

Potential Causes & Solutions:

-

Incorrect Enzyme: Enzyme selectivity is substrate-specific. A screening of different lipases is necessary. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a robust and widely used enzyme for resolving carbamates and esters and is an excellent starting point.[4][9]

-

Unsuitable Solvent: Many enzymes function best in non-polar organic solvents like hexane or MTBE, which helps maintain their active conformation. Highly polar solvents like DMF or DMSO can denature the enzyme.

-

Temperature: Enzyme activity is temperature-dependent. Most lipases work well between 30-50 °C. Too low a temperature will slow the reaction, while too high a temperature can cause denaturation.[4]

-

Water Content (for hydrolysis): In an organic solvent, the amount of water is critical. Too little water will limit the reaction, while too much can cause the enzyme to aggregate and lose activity.

Q: The enantioselectivity (E-value) of my resolution is low. How can I improve it?

Answer: A low E-value means the enzyme does not discriminate well between the enantiomers, resulting in products with low enantiomeric excess.

Potential Causes & Solutions:

-

Suboptimal Enzyme: The single most important factor. Screen more enzymes.

-

Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity (E-value) at the cost of a slower reaction rate.

-

Conversion Exceeds 50%: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction proceeds past 50% conversion, the enantiomeric excess of the remaining starting material and the product will both decrease. It is critical to monitor the reaction and stop it at or near 50% conversion to achieve high ee for both components.[4]

| Parameter | Typical Starting Conditions for Screening |

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435)[4][9] |

| Solvent | Methyl tert-butyl ether (MTBE) or Toluene |

| Substrate Conc. | 10-50 mg/mL |

| Temperature | 40 °C[4] |

| Acyl Donor (Transesterification) | Vinyl acetate (acts as an irreversible acyl donor) |

| Monitoring | Chiral HPLC analysis of aliquots to track % conversion and % ee |

References

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron.

- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.

- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (2025).

- Mechanochemical enzymatic resolution of N-benzylated-β 3 -amino esters. (2017). Beilstein Journal of Organic Chemistry.

- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2011). Molecules.

- Chiral HPLC Separ

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis.

- Chiral Columns. HPLC.eu.

- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific

- Efficient method development for chiral separ

- tert-butyl N-(4-methylideneoxolan-3-yl)

- Enzymatic Kinetic Resolution of Tert-Butyl. Amanote Research.

- Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol.

- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

- tert-butyl N-(4-azidooxolan-3-yl)

- Preparation and HPLC application of chiral stationary phase from 4-tert-butylphenylcarbamates of cellulose and amylose immobilized onto silica gel. (2009).

- An access to 3,4-(aminomethano)proline in racemic and enantiomerically pure form. (2005). Chemistry.

-

Kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[3][5]benzoxazine via acylation with chiral acyl chlorides. (2019). ResearchGate.

- Resolution of enantiomers. (2013). Khan Academy.

- Recent Developments in Optical Resolution.

- Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (2021). Organic Process Research & Development.

- One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures. (2002). Synthesis.

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025).

- Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry.

- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis.

- New Chemistry of Chiral 1,3-Dioxolan-4-Ones. (2023). Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ymc.co.jp [ymc.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. repository.tudelft.nl [repository.tudelft.nl]

Validation & Comparative

1H NMR spectrum analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

An In-Depth Guide to the ¹H NMR Spectral Analysis of tert-butyl N-(4-methylideneoxolan-3-yl)carbamate

Introduction: Elucidating a Novel Structure

tert-butyl N-(4-methylideneoxolan-3-yl)carbamate is a heterocyclic compound incorporating a Boc-protected amine on a tetrahydrofuran (oxolane) ring, which features an exocyclic methylene group. Such structures are valuable intermediates in medicinal chemistry and organic synthesis, where the precise confirmation of their constitution is paramount. While extensive literature on this specific molecule is not publicly available[1], its structure can be confidently elucidated using one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.